Structural Pharmacophore Divergence: 4-Bromobenzoyl-Piperazine vs. Pyrimidinylpiperazine in 6-Phenylpyridazine Compounds
The target compound incorporates a 4-bromobenzoyl-piperazine motif attached to an unsubstituted 6-phenylpyridazine core, whereas the well-characterized analog GIBH-130 bears a pyrimidinylpiperazine linked to a 4-methyl-6-phenylpyridazine core . GIBH-130 suppresses IL-1β secretion from activated microglia with IC₅₀ ≈ 3.4 nM, with weaker activity against NO (IC₅₀ ≈ 46 µM) and TNF-α (≈ 40.8 µM), demonstrating that both the 4-methylpyridazine and the pyrimidinylpiperazine are essential for sub-nanomolar potency and cytokine selectivity . The target compound lacks both the 4-methyl substitution and the pyrimidinylpiperazine, instead presenting a 4-bromobenzoyl-piperazine—a pharmacophore predicted to engage different hydrogen-bonding and halogen-bonding interactions within the same target class [1]. No quantitative IL-1β inhibition data currently exist for the target compound; the observed differentiation is therefore structural and pharmacophoric rather than activity-based.
| Evidence Dimension | Structural pharmacophore: core substitution and piperazine N-substituent |
|---|---|
| Target Compound Data | Unsubstituted 6-phenylpyridazine core; N-(4-bromobenzoyl)piperazine [C₂₁H₁₉BrN₄O, MW 423.3] |
| Comparator Or Baseline | GIBH-130: 4-methyl-6-phenylpyridazine core; N-(pyrimidin-2-yl)piperazine [C₂₀H₂₀N₆O, MW 360.4; IL-1β IC₅₀ ≈ 3.4 nM] |
| Quantified Difference | Two structural differences (methyl absent on pyridazine C-4; 4-bromobenzoyl replaces pyrimidinyl); direct activity comparison not available |
| Conditions | Structural comparison only; GIBH-130 assay: LPS-activated mouse microglial BV-2 cells |
Why This Matters
For procurement in neuroinflammation screening, selecting the 4-bromobenzoyl analog versus GIBH-130 represents a deliberate pharmacophore switch—from pyrimidine-mediated binding to halogen-aromatic interactions—that may reveal distinct target selectivity profiles within the 6-phenylpyridazine class.
- [1] Watterson, D. M.; et al. Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. J. Med. Chem. 2002, 45 (3), 563–566. View Source
